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molecular formula C10H9NO2S2 B8602533 Methyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate CAS No. 81342-07-6

Methyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No. B8602533
M. Wt: 239.3 g/mol
InChI Key: BSQJTRSCAWUKFI-UHFFFAOYSA-N
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Patent
US04447618

Procedure details

To a stirred solution containing 45.1 g (0.2 mol) of 3-(carboxymethyl) benzothiazoline-2-thione in 600 ml of methyl alcohol, 142.0 g (1.0 mol) of boron trifluoride ether complex was added in one portion. An exothermic reaction set in causing a temperature rise from 20° to 37° C. The stirred solution was heated at reflux for 24 hours and then cooled to 0° C. After cooling, 1400 ml of 10% aqueous sodium bicarbonate was slowly added (foaming observed) at 0°-10° C. until pH 8 was obtained. After stirring at 0°-10° C. for one hour, the solid was collected by filtration, washed with water until neutral to litmus and air-dried at 25°-30° C. The product, 2-thioxo-3(2H)-benzothiazoleacetic acid, methyl ester was obtained in 94% yield, m.p. 127°-128° C.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7][C:6]1=[S:14])([OH:3])=[O:2].[C:15](=O)(O)[O-].[Na+]>CO>[S:14]=[C:6]1[N:5]([CH2:4][C:1]([O:3][CH3:15])=[O:2])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
C(=O)(O)CN1C(SC2=C1C=CC=C2)=S
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1400 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0°-10° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
from 20° to 37° C
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water until neutral to litmus and
CUSTOM
Type
CUSTOM
Details
air-dried at 25°-30° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S=C1SC2=C(N1CC(=O)OC)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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